molecular formula C10H11NO3 B14799124 3-Isopropyl-2-nitrobenzaldehyde

3-Isopropyl-2-nitrobenzaldehyde

Cat. No.: B14799124
M. Wt: 193.20 g/mol
InChI Key: ZRGQHBDRRKHINY-UHFFFAOYSA-N
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Description

3-Isopropyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with an isopropyl group at the third position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2-nitrobenzaldehyde typically involves the nitration of 3-isopropylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

For industrial production, the process may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product. Additionally, the use of catalysts and solvents that are less toxic and more environmentally friendly can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

Scientific Research Applications

3-Isopropyl-2-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The aldehyde group can form Schiff bases with primary amines, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-2-nitrobenzaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and physical properties compared to other nitrobenzaldehydes. The isopropyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-nitro-3-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H11NO3/c1-7(2)9-5-3-4-8(6-12)10(9)11(13)14/h3-7H,1-2H3

InChI Key

ZRGQHBDRRKHINY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1[N+](=O)[O-])C=O

Origin of Product

United States

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